- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer, Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

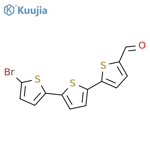

94581-95-0 structure

اسم المنتج:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

- 2-Bromoterthiophene

- 2-bromo-2,2',5',2"-terthiophene

- 5-Brom-[6]chinolylamin

- 5-Brom-6-aminochinolin

- 5-bromo-[6]quinolylamine

- 5-bromo-<2,2',5',2''>-terthiophene

- 5-bromo-2,2':5',2''-terthienyl

- 5-bromo-quinolin-6-ylamine

- 6-amino-5-bromoquinoline

- 6-Quinolinamine,5-bromo-(9CI)

- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)

- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene

- 2-Bromo-5,2′:5′,2′′-terthiophene

- 5-Bromo-α-terthienyl

- .alpha.-T Br deriv.

- SCHEMBL498603

- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene

- 5-Bromo-2,2':5',2'-terthiophene

- 2,2':5',2''-Terthiophene, 5-bromo-

- 2-Bromo-terthiophene

- DTXSID70915435

- 5-bromo-2,2':5',2''-terthiophene

- AS-39318

- MFCD03414677

- 5-Bromo-2,2':5',2''-terthiophene, 97%

- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene

- HNMURGGRBMOMLO-UHFFFAOYSA-N

- 94581-95-0

- AKOS024405377

-

- MDL: MFCD03414677

- نواة داخلي: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H

- مفتاح Inchi: HNMURGGRBMOMLO-UHFFFAOYSA-N

- ابتسامات: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

حساب السمة

- نوعية دقيقة: 326.89700

- النظائر كتلة واحدة: 325.88933g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 0

- عدد الذرات الثقيلة: 16

- تدوير ملزمة العد: 2

- تعقيدات: 248

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 84.7Ų

- إكسلوغ 3: 5.4

الخصائص التجريبية

- بسا: 81.78000

- لوغب: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene أمن المعلومات

- رقم نقل البضائع الخطرة:UN 2811 6.1 / PGIII

- رمز الفئة الخطرة: 25-37/38-41

- تعليمات السلامة: 26-39-45

-

تحديد البضائع الخطرة:

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene بيانات الجمارك

- رمز النظام المنسق:2934999090

- بيانات الجمارك:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC92686-250mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 250mg |

$59.00 | 2024-07-18 | |

| Crysdot LLC | CD11006467-250mg |

2-BRomoterthiophene |

94581-95-0 | 95+% | 250mg |

$410 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 100mg |

¥340.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 1g |

¥1736.00 | 2024-04-24 | |

| abcr | AB455957-250mg |

2-Bromo-terthiophene; . |

94581-95-0 | 250mg |

€180.20 | 2024-08-03 | ||

| 1PlusChem | 1P006AGE-5g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 5g |

$667.00 | 2023-12-15 | |

| 1PlusChem | 1P006AGE-1g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 1g |

$222.00 | 2023-12-15 | |

| A2B Chem LLC | AC92686-100mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 100mg |

$31.00 | 2024-07-18 | |

| 1PlusChem | 1P006AGE-250mg |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 250mg |

$80.00 | 2024-04-19 | |

| Alichem | A169006252-250mg |

2-Bromo-terthiophene |

94581-95-0 | 98% | 250mg |

$409.86 | 2023-08-31 |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

المراجع

- Non-symmetrical oligothiophenes with 'incompatible' substituents, Tetrahedron, 2007, 63(4), 941-946

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C

المراجع

- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

المراجع

- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics, Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

طريقة الإنتاج 5

رد فعل الشرط

1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran

المراجع

- Base-promoted decarbonylation of bithiophene and terthiophene aldehydes, Sulfur Letters, 1998, 21(6), 247-252

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

المراجع

- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers, Angewandte Chemie, 2005, 44(16), 2447-2451

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

المراجع

- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

طريقة الإنتاج 8

رد فعل الشرط

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH

المراجع

- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt

المراجع

- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- Novel nucleoside analogues with fluorophores replacing the DNA base, Helvetica Chimica Acta, 1999, 82(12), 2160-2171

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt

المراجع

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

المراجع

- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt

المراجع

- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

المراجع

- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position, Tetrahedron, 1991, 47(39), 8443-60

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C

المراجع

- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

طريقة الإنتاج 16

رد فعل الشرط

المراجع

- Preparation of thiophene derivatives as immunostimulants, United States, , ,

طريقة الإنتاج 17

رد فعل الشرط

المراجع

- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,

طريقة الإنتاج 18

رد فعل الشرط

المراجع

- Selective synthesis of α-substituted oligothiophenes, Synthesis, 1993, (11), 1099-103

طريقة الإنتاج 19

رد فعل الشرط

المراجع

- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,

طريقة الإنتاج 20

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

- 5-Bromo-2,2-bithiophene 96%

- 2,2':5',2''-Terthiophene

- 2,5-Dibromothiophene

- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene الوثائق ذات الصلة

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) منتجات ذات صلة

- 891098-15-0(N-{2-2-(4-methoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)

- 1523731-05-6(2-methyl-2-(pyrimidin-5-yl)propan-1-amine)

- 1849299-55-3(Cyclopentaneacetic acid, 3-amino-, ethyl ester)

- 2035001-83-1((2E)-3-(thiophen-2-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 2138270-06-9(3-Methoxy-4-nitrobenzenesulfonyl fluoride)

- 445-05-6(2-methyl-5-fluorobenzene sulphonyl chloride)

- 852290-34-7((4-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride)

- 7471-05-8(2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine)

- 1267068-81-4(2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-amine)

- 1895407-83-6(2-(aminooxy)methyl-6-bromophenol)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

نقاء:99%/99%

كمية:1g/5g

الأسعار ($):220/641